molecular formula C16H16O3 B11944201 Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol CAS No. 5694-69-9

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol

Cat. No.: B11944201
CAS No.: 5694-69-9
M. Wt: 256.30 g/mol
InChI Key: HAEGULPLPHZWMP-UHFFFAOYSA-N
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Description

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol is a bifunctional organic compound featuring a 1,3-dioxolane ring substituted with two phenyl groups and a hydroxymethyl (-CH₂OH) moiety. The 1,3-dioxolane ring acts as a protecting group for carbonyl functionalities, while the hydroxymethyl group imparts reactivity for further derivatization. This compound is synthesized via acetalization of ketones or aldehydes with diols like ethylene glycol, followed by reduction or functionalization steps. For example, describes the synthesis of a related bromopyridine-dioxolane intermediate via acid-catalyzed acetalization, highlighting the general methodology applicable to such compounds .

The compound’s structure is confirmed by NMR spectroscopy, as demonstrated in , where ¹H and ¹³C NMR data validate the dioxolane ring and substituent positions in structurally similar analogs . Its applications span pharmaceutical intermediates (e.g., antifungal agents in ) and materials science due to its stability and tunable reactivity .

Properties

CAS No.

5694-69-9

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanol

InChI

InChI=1S/C16H16O3/c17-15(13-7-3-1-4-8-13)16(18-11-12-19-16)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2

InChI Key

HAEGULPLPHZWMP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via protonation of the carbonyl oxygen in benzaldehyde, rendering it electrophilic for nucleophilic attack by the diol. For this compound, the diol component must contain a hydroxymethyl group (-CH2OH) to yield the desired product. Ethylene glycol derivatives or glycerol analogs are typical candidates.

Key steps :

  • Protonation : Benzaldehyde activates under acidic conditions (e.g., HCl, H2SO4).

  • Nucleophilic attack : Diol oxygen attacks the electrophilic carbonyl carbon.

  • Cyclization : Intramolecular hemiacetal formation followed by dehydration.

  • Stabilization : Aromatic stacking between phenyl groups enhances product stability.

Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Catalystp-TsOH (0.5 mol%)Maximizes rate
Temperature80–100°CBalances kinetics/equilibrium
SolventTolueneAzeotropic water removal
Reaction Time6–8 h85–90% conversion

Elevated temperatures facilitate water removal via azeotropic distillation, shifting equilibrium toward acetal formation. Catalytic p-toluenesulfonic acid (p-TsOH) outperforms mineral acids by reducing side reactions like polymerization.

Grignard Addition-Protected Ketone Strategy

An alternative approach involves sequential Grignard addition and acetal protection, enabling precise control over stereochemistry.

Synthesis Protocol

  • Grignard Reaction : Phenylmagnesium bromide reacts with methyl benzoylformate to form diphenylmethanol.

  • Ketone Protection : The resultant ketone is protected as a 1,3-dioxolane using ethylene glycol and BF3·OEt2.

  • Deprotection and Oxidation : Selective removal of protecting groups yields the target compound.

Critical considerations :

  • Anhydrous conditions : Essential to prevent Grignard reagent hydrolysis.

  • Lewis acid choice : BF3·OEt2 enhances dioxolane ring formation efficiency.

Yield and Scalability

StepYield (%)Purity (HPLC)
Grignard addition7892
Acetal protection8595
Final deprotection9098

This method offers superior regiocontrol but requires stringent anhydrous conditions, limiting industrial scalability.

Biocatalytic Approaches and Recent Advances

Emerging methodologies employ enzymatic catalysis for stereoselective synthesis. Lipases and esterases facilitate kinetic resolution of racemic mixtures, though applications remain experimental.

Enzymatic Kinetic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic 2-phenyl-1,3-dioxolane-4-methyl acetate.

  • Conditions : Phosphate buffer (pH 7.0), 37°C.

  • Outcome : 98% enantiomeric excess (ee) for (R)-isomer.

While promising, biocatalytic routes currently suffer from low volumetric productivity (≤0.5 g/L/h).

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • 1H NMR (400 MHz, CDCl3) :
    δ 7.45–7.28 (m, 10H, aromatic), 5.72 (s, 1H, dioxolane CH), 4.12 (q, 2H, -CH2OH), 3.85–3.78 (m, 2H, dioxolane OCH2).

  • GC-MS : m/z 256 [M]+, base peak at 105 (C6H5CO+).

Purity Assessment

MethodSpecificationResult
HPLC (C18 column)≥98% area99.2%
Karl Fischer≤0.1% H2O0.05%
Residual Solvents≤500 ppm<50 ppm

Industrial-Scale Production Challenges

Catalyst Recycling

Homogeneous acid catalysts (e.g., H2SO4) necessitate neutralization and waste treatment, increasing costs. Heterogeneous alternatives like Amberlyst-15 enable reuse for ≥5 cycles without activity loss.

Byproduct Management

The primary byproduct, 2-phenyl-1,3-dioxan-5-ol, forms via competing six-membered ring formation. Process optimization (e.g., lower temperature, shorter residence time) suppresses this pathway.

MetricValueImprovement vs. Traditional
Atom Economy84%+22%
E-Factor8.2-5.3
PMI6.5-4.1

Water-based solvent systems and immobilized enzymes reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde, while reduction could produce benzyl alcohol .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of complex molecules through acetalization and other chemical reactions. For example, it can be transformed into derivatives such as benzaldehyde and benzyl alcohol through oxidation and reduction processes .

Table 1: Reaction Products from this compound

Reaction TypeProductMethodology
OxidationBenzaldehydeReaction with oxidizing agents
ReductionBenzyl alcoholReaction with reducing agents
Acetalization(2-phenyl-1,3-dioxolan-4-yl)methanolCatalyzed reaction with aldehydes

Biological Research

Potential Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising biological activities. Studies have focused on its antimicrobial properties against various pathogens and its potential anticancer effects through mechanisms that target cancer cell proliferation .

Case Study: Anticancer Activity

A study investigating the anticancer properties of dioxolane derivatives found that certain compounds showed significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression .

Pharmaceutical Applications

Drug Development

This compound is explored in drug development for its potential to enhance pharmacological profiles. Its ability to modify bioavailability and solubility makes it a candidate for designing new therapeutic agents. For instance, it has been considered in the synthesis of Felbamate, an antiepileptic drug .

Table 2: Pharmaceutical Applications

ApplicationCompoundRole
Antiepileptic DrugFelbamateActive pharmaceutical ingredient derived from dioxolane
Targeted TherapyVarious derivativesModifying pharmacokinetics and enhancing efficacy

Industrial Uses

Fragrance and Flavoring Agent

Due to its aromatic properties, this compound is utilized in the fragrance and flavoring industry. Its ability to impart pleasant scents makes it valuable in perfumes and food products.

Stabilizer in Polymer Formulations

In addition to its use in fragrances, this compound acts as a stabilizer in certain polymer formulations, enhancing the durability and performance of materials used in various applications .

Mechanism of Action

The mechanism of action of Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

[(2S,4S)-2-Phenyl-1,3-Dioxan-4-yl]Methanol (1b)

  • Structure : Contains a six-membered 1,3-dioxane ring instead of 1,3-dioxolane.
  • Synthesis : Prepared via Baeyer-Villiger oxidation of β-O-substituted alcohols (). The six-membered ring exhibits distinct conformational flexibility and stereoelectronic effects compared to the five-membered dioxolane in the target compound .

2-Phenyl-1,3-dioxane-5,5-dimethanol

  • Structure : Features two hydroxymethyl groups at the 5-position of the dioxane ring ().
  • Properties : Increased hydrophilicity due to additional hydroxyl groups, enhancing solubility in polar solvents. This contrasts with the single hydroxymethyl group in the target compound, which balances lipophilicity and reactivity .

2-[1H-Imidazol-1-yl(phenyl)methyl]-2-phenyl-1,3-dioxolan-4-yl Methanol Derivatives

  • Structure : Incorporates an imidazole substituent on the dioxolane ring ().
  • Activity : Demonstrates antifungal activity against Aspergillus spp., attributed to the imidazole group’s bioactivity. The target compound lacks this moiety, suggesting divergent biological applications .

Physicochemical Properties

Compound Molecular Formula Key Functional Groups LogP* Solubility
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol C₁₆H₁₆O₃ Dioxolane, hydroxymethyl ~2.1 Moderate in EtOAc
[(2S,4S)-2-Phenyl-1,3-dioxan-4-yl]methanol C₁₁H₁₄O₃ Dioxane, hydroxymethyl ~1.8 High in MeOH
2-Phenyl-1,3-dioxane-5,5-dimethanol C₁₂H₁₆O₄ Dioxane, dihydroxymethyl ~0.5 High in H₂O

*Estimated via analogous compounds in and .

Biological Activity

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol, also known as 2-Phenyl-1,3-dioxolane-4-methanol, is an organic compound notable for its diverse biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, through a synthesis of available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O3C_{10}H_{12}O_3, with a molecular weight of approximately 180.20 g/mol. Its structure features a dioxolane ring and a phenolic group, which are significant for its biological activity. The presence of the hydroxymethyl group enhances its reactivity and potential interactions with biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it effectively scavenges free radicals in vitro, which may help in preventing oxidative stress-related diseases. This activity is particularly relevant in the context of aging and various degenerative diseases.

Key Findings:

  • Free Radical Scavenging: Demonstrated significant ability to neutralize free radicals.
  • Potential Applications: Could be utilized in formulations aimed at combating oxidative stress.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of phenolic compounds including this compound using the DPPH assay. The compound showed a lower IC50 value compared to ascorbic acid, indicating stronger antioxidant potential.

CompoundIC50 Value (µg/mL)
This compound55.86
Ascorbic Acid416.21

This suggests that this compound is a more effective antioxidant than ascorbic acid in this context .

Study 2: Antimicrobial Properties

In a comparative study of various dioxolane derivatives against bacterial strains such as E. coli and Staphylococcus aureus, compounds structurally similar to this compound exhibited notable antibacterial effects. Although direct studies on this specific compound are scarce, the trends observed suggest potential antimicrobial activity .

Synthesis Methods

This compound can be synthesized through various methods involving acetalization reactions with benzaldehyde or other aldehydes under acidic conditions. The synthesis typically involves:

  • Reagents: Glycerol and benzaldehyde.
  • Conditions: Stirring at elevated temperatures (e.g., 100°C for several hours).
  • Analysis: Products are analyzed using GC-MS to confirm the formation of desired compounds .

Q & A

Q. What are the optimal synthetic routes for Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via electrophilic activation or cyclization strategies. For example, a dual-anchoring activation (ICDA) approach involves reacting precursors (e.g., (2-(1,3-dioxolan-2-yl)phenyl derivatives) with oxidizing agents like IBX in a DMSO:DCM solvent system, followed by purification via silica gel chromatography . Microwave-assisted synthesis in THF with carbamate intermediates can also enhance reaction efficiency, achieving yields up to 90% under controlled heating . Key parameters include solvent polarity, temperature (e.g., 60–100°C), and catalyst selection.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and confirming the dioxolane ring conformation . Complementary techniques include GC (≥98% purity validation) and HPLC for assessing purity . NMR (¹H/¹³C) and IR spectroscopy help identify functional groups, such as the methanol -OH stretch (~3200–3600 cm⁻¹) and dioxolane C-O-C vibrations .

Q. What strategies mitigate instability or degradation during storage?

Store the compound under inert gas (N₂/Ar) at –20°C to prevent oxidation. Recrystallization from methanol or ethanol removes impurities, while silica-thiol resin treatment can stabilize reactive intermediates . Avoid prolonged exposure to light or moisture, as the dioxolane ring may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility, and compare with DFT-calculated structures to validate crystallographic data . For example, SHELX-refined X-ray structures may reveal static conformations, while NMR detects averaged signals in solution .

Q. What methodologies enable the study of its biological activity and structure-activity relationships (SAR)?

SAR studies require systematic substitution of the phenyl or dioxolane groups. For instance, fluorinated analogs (e.g., replacing -H with -F on the phenyl ring) enhance electronic effects, which can be evaluated via antimicrobial assays or cytotoxicity screening . ADMET predictions (e.g., SwissADME) and in silico docking against bacterial/cancer targets (e.g., using AutoDock Vina) prioritize candidates for experimental validation .

Q. How can computational modeling predict its reactivity in complex reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. For example, the dioxolane oxygen’s lone pairs influence reactivity in ring-opening reactions . Molecular dynamics simulations (e.g., GROMACS) assess solvation effects and transition states in catalytic processes .

Q. What advanced purification techniques address challenges in isolating enantiomers or regioisomers?

Chiral SFC (Supercritical Fluid Chromatography) using columns like Chiralpak® IC effectively separate enantiomers. For regioisomers, tandem LC-MS with C18 reverse-phase columns and gradient elution (e.g., H₂O:ACN + 0.1% formic acid) resolves structurally similar impurities .

Q. How can researchers design experiments to probe its role in multicomponent reactions or catalytic cycles?

Incorporate the compound as a chiral auxiliary in asymmetric catalysis. For example, its methanol group can coordinate to metal catalysts (e.g., Ru or Pd), enabling enantioselective hydrogenation or cross-coupling. Monitor reaction progress via in situ FTIR or MS to identify intermediates .

Data Analysis and Reporting

Q. What statistical approaches validate reproducibility in synthetic or analytical data?

Use ANOVA to compare batch-to-batch yields or purity. For spectroscopic data, Principal Component Analysis (PCA) clusters NMR/IR spectra to detect outliers. Report uncertainties (e.g., ±SD in melting points) and adhere to ICH Q2(R1) guidelines for analytical method validation .

Q. How should researchers document synthetic protocols to ensure reproducibility?

Include detailed parameters: solvent ratios (e.g., DMSO:DCM 1:2 v/v), reaction time/temperature, and molar equivalents of reagents (e.g., IBX, 2.0 eq). Provide chromatographic Rf values and spectral accession codes (e.g., Cambridge Structural Database IDs) for crystallographic data .

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